5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core linked to a piperidine ring through a carbonyl group, which is further connected to a dimethylpyrimidinyl group via an ether linkage
Mechanism of Action
Target of Action
The primary target of this compound is PFKFB3 kinase . This kinase plays a crucial role in the regulation of glycolysis, a metabolic pathway that is often upregulated in cancer cells .
Mode of Action
The compound interacts with its target, PFKFB3 kinase, by binding to it . This binding likely inhibits the kinase’s activity, leading to a decrease in the rate of glycolysis
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting PFKFB3 kinase . This inhibition can lead to a decrease in the production of fructose 2,6-bisphosphate, a potent activator of the glycolytic enzyme phosphofructokinase-1 . This can result in a decrease in the rate of glycolysis, potentially affecting the growth and proliferation of cancer cells .
Result of Action
The inhibition of PFKFB3 kinase and the subsequent decrease in the rate of glycolysis can potentially lead to a decrease in the growth and proliferation of cancer cells . This suggests that this compound could have potential therapeutic effects in the treatment of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the piperidine derivative, followed by the introduction of the benzothiadiazole moiety. The final step often involves the formation of the ether linkage with the dimethylpyrimidinyl group. Reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can target specific biological pathways.
Industry: The compound’s properties make it useful in the development of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole derivatives: These compounds share the benzothiadiazole core and may have different substituents, leading to variations in their properties and applications.
Piperidine derivatives: Compounds with a piperidine ring can have diverse biological activities and are used in various medicinal chemistry applications.
Pyrimidine derivatives: The dimethylpyrimidinyl group is a common motif in many biologically active compounds, contributing to their pharmacological properties.
Uniqueness
What sets 5-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to exhibit a range of chemical and biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-9-17(20-12(2)19-11)25-14-5-7-23(8-6-14)18(24)13-3-4-15-16(10-13)22-26-21-15/h3-4,9-10,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBKDGNLKDOQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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